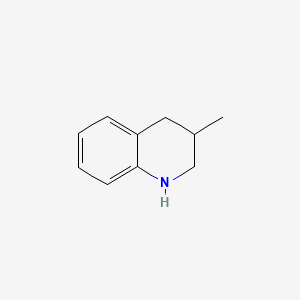

3-Methyl-1,2,3,4-tetrahydroquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMGUAGCNSWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942867 | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-20-6 | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1,2,3,4 Tetrahydroquinoline and Analogues

4 Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity from three or more simple starting materials in a one-pot process. The Povarov reaction is a classic and versatile MCR for synthesizing the tetrahydroquinoline scaffold. eurekaselect.comresearchgate.net

In its most common form, the Povarov reaction is a three-component condensation of an aniline (B41778), an aldehyde, and an activated alkene (dienophile). eurekaselect.comresearchgate.net The reaction proceeds via the initial formation of an imine from the aniline and aldehyde. This imine is then activated by a Lewis or Brønsted acid catalyst and undergoes a formal [4+2] cycloaddition with the electron-rich alkene to construct the tetrahydroquinoline ring. nih.govnumberanalytics.com This approach allows for the introduction of three points of diversity into the final molecule. researchgate.net The Povarov reaction has been extensively studied, including mechanochemical versions that can proceed in a solvent-less environment. nih.gov

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Classic Three-Component | Aniline, Aldehyde, Activated Alkene | Convergent, builds core scaffold with 3 diversity points. Often catalyzed by Lewis acids. | eurekaselect.comresearchgate.net |

| Domino Povarov | Arylamine, Aromatic Aldehyde, Methyl Propiolate | Intermediates (β-enamino ester and imine) are generated in situ. Highly stereoselective. | nih.govbeilstein-journals.org |

| Mechanochemical Povarov | Aromatic amines, α-ketoaldehydes, α,β-unsaturated hydrazones | Performed under ball milling, often solvent-free, can lead to faster reactions. | nih.gov |

Asymmetric Hydrogenation Approaches

Stereoselective Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline

The creation of stereocenters with high precision is a cornerstone of modern organic synthesis. For this compound, where the methyl-bearing carbon is a chiral center, stereoselective methods are crucial for accessing specific enantiomers or diastereomers.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. While specific examples detailing the synthesis of this compound directly from a chiral pool are not extensively documented in readily available literature, the general principle involves selecting a natural product that possesses a suitable stereocenter that can be elaborated into the target structure. For instance, a hypothetical approach could involve the use of a chiral amino acid or a terpene derivative.

Asymmetric Catalysis in C-3 Methylation/Chiral Induction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, this involves the use of chiral catalysts to control the introduction of the methyl group at the C-3 position of a prochiral precursor, such as a 1,2-dihydroquinoline (B8789712) or a related enamine.

Organocatalysis, a subfield of asymmetric catalysis, has emerged as a particularly effective strategy. Chiral primary amines, for example, can activate α,β-unsaturated systems towards enantioselective conjugate addition. This approach could be applied to a suitably substituted dihydroquinoline precursor, where a methyl nucleophile is added under the influence of a chiral catalyst to establish the C-3 stereocenter with high enantioselectivity.

Diastereoselective Synthesis of Substituted Tetrahydroquinolines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Several methods have been developed for the diastereoselective synthesis of substituted tetrahydroquinolines, which can be adapted to produce 3-methyl derivatives.

One notable approach involves a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. dicp.ac.cnmdpi.com This method allows for the construction of the tetrahydroquinoline core with excellent control over the diastereoselectivity, achieving diastereomeric ratios of over 20:1. dicp.ac.cnmdpi.com By choosing appropriate starting materials, this strategy can be tailored to introduce a methyl group at the desired C-3 position.

Another strategy employs a multicomponent reaction of isocyanides, allenoates, and 2-aminochalcones to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. nih.gov Furthermore, the chemoselective annulation of an aza-ortho-quinone methide with a bifunctional acyclic olefin provides access to functionalized tetrahydroquinoline derivatives with high diastereoselectivity (up to >20:1 dr). researchgate.net

A domino reaction sequence involving a reduction-reductive amination of 2-nitroaryl ketones and aldehydes under hydrogenation conditions has also been shown to be highly diastereoselective. The reduction of the intermediate imine proceeds with high facial selectivity, leading to a cis relationship between substituents at the C-2 and C-4 positions. nih.gov This principle could be extended to substrates designed to yield a 3-methyl substituted product.

The following table summarizes the yields and diastereomeric ratios for the synthesis of various substituted tetrahydroquinolines using the [4+2] annulation method. dicp.ac.cnmdpi.com

| Entry | R¹ | R² | Product | Yield (%) | dr |

| 1 | H | Ph | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 92 | >20:1 |

| 2 | H | 4-MeC₆H₄ | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(p-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 94 | >20:1 |

| 3 | H | 4-ClC₆H₄ | 2-(4-chlorophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 95 | >20:1 |

| 4 | H | 2-MeC₆H₄ | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(o-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 96 | >20:1 |

Enantioselective Synthesis of Specific Stereoisomers

The synthesis of a single enantiomer of this compound requires highly enantioselective methods. Asymmetric hydrogenation and transfer hydrogenation of prochiral quinoline (B57606) or dihydroquinoline precursors are among the most effective strategies. nih.gov

A novel and efficient one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinoline derivatives with excellent enantioselectivities. nih.gov This method involves the in-situ formation of a quinoline intermediate from a 2-aminochalcone, followed by an asymmetric reduction. The optimization of reaction conditions, including catalyst loading and temperature, has led to high yields and enantiomeric excesses (ee). For example, the reduction of a model substrate yielded the corresponding tetrahydroquinoline in 91% yield and 87% ee, which could be improved to 90% ee by lowering the reaction temperature. nih.gov

Chiral phosphoric acids have also been utilized as effective catalysts for the enantioselective synthesis of tetrahydroquinolines. dicp.ac.cnorganic-chemistry.org One approach involves a chiral phosphoric acid-catalyzed dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, affording the desired tetrahydroquinolines in excellent yields and enantioselectivities. dicp.ac.cnorganic-chemistry.org Another strategy combines visible-light-induced cyclization with a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

The table below presents the results of the optimization of a one-pot cascade biomimetic reduction for the synthesis of a chiral tetrahydroquinoline. nih.gov

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 2.0 | 40 | 75 | 85 |

| 2 | 3.0 | 40 | 88 | 86 |

| 3 | 4.0 | 40 | 91 | 87 |

| 4 | 4.0 | 30 | 86 | 90 |

Novel Synthetic Strategies for this compound

In addition to established stereoselective methods, the development of novel synthetic strategies continues to push the boundaries of efficiency and sustainability.

Photo-organocatalytic Cross-Dehydrogenative Coupling

Photo-organocatalytic cross-dehydrogenative coupling (CDC) represents a cutting-edge approach for the formation of C-C bonds. This methodology combines the principles of photoredox catalysis and organocatalysis to achieve direct C-H functionalization, avoiding the need for pre-functionalized starting materials.

While a specific photo-organocatalytic CDC method for the direct C-3 methylation of 1,2,3,4-tetrahydroquinoline (B108954) to yield this compound is an emerging area of research, the foundational concepts are well-established. Visible-light-mediated direct C-H methylation of N-heteroarenes has been demonstrated using various methylating agents. researchgate.net Furthermore, photo-induced dehydrogenative Minisci-type alkylations have been developed for the coupling of heterocycles with C(sp³)–H bonds. nih.gov

A potential pathway for the photo-organocatalytic synthesis of this compound could involve the generation of a methyl radical from a suitable precursor under visible light irradiation in the presence of an organic photosensitizer. This methyl radical could then be coupled with a tetrahydroquinoline derivative at the C-3 position, potentially guided by an organocatalyst to ensure regioselectivity and stereocontrol. The merger of decatungstate photocatalysis with nickel-mediated C(sp³)-H methylation exemplifies a related strategy for the late-stage functionalization of drug molecules. nih.govprinceton.edu

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including N-heterocycles like this compound and its analogues. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of these methodologies, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of substituted tetrahydroquinolines. One approach involves the coupling of aromatic ketoximes with alkynes in a one-pot reaction, which proceeds via a chelation-assisted C-H bond activation. nih.gov This method leads to the formation of highly substituted isoquinoline (B145761) and tetrahydroquinoline derivatives. The mechanism is proposed to involve the oxidative addition of the Rh(I) catalyst to an ortho C-H bond, followed by alkyne insertion, reductive elimination, and subsequent intramolecular cyclization and aromatization. nih.gov

Palladium-catalyzed C-H activation represents another versatile tool for the synthesis of tetrahydroquinoline derivatives. These reactions often utilize a directing group to achieve high regioselectivity. For instance, the intramolecular C-H alkenylation of N-phenylacrylamides, a variant of the Fujiwara-Morita reaction, has been developed to construct the quinolone core, which can be subsequently reduced to the corresponding tetrahydroquinoline. researchgate.net Furthermore, palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropanes has been shown to produce dihydroquinoline intermediates, which can then be reduced to afford tetrahydroquinoline derivatives. rsc.org This method demonstrates good functional group tolerance. rsc.org

Recent advancements have also explored the use of directing groups that can be readily installed and removed, enhancing the synthetic utility of C-H activation. For example, a removable N-pyrimidyl directing group has been utilized in Ru(II)-catalyzed C8-hydroxylation of 1,2,3,4-tetrahydroquinolines. researchgate.net While not directly forming the 3-methyl-substituted core, these methodologies showcase the potential for selective functionalization of the tetrahydroquinoline scaffold.

The table below summarizes representative examples of transition-metal-catalyzed C-H activation for the synthesis of tetrahydroquinoline analogues.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl2]2 / Cu(OAc)2 | Aromatic ketoximes, Alkynes | Substituted isoquinolines/tetrahydroquinolines | One-pot synthesis, high regioselectivity. nih.gov |

| Pd(OAc)2 | N-phenylacrylamides | Quinolones (precursors to tetrahydroquinolines) | Intramolecular C-H alkenylation. researchgate.net |

| Pd(dba)2 / P(o-tol)3 | Cyclopropyl-substituted anilines | Tetrahydroquinoline derivatives | Intramolecular C-H activation of a cyclopropane. rsc.org |

| Ru(p-cymene)Cl2]2 | N-pyrimidyl-tetrahydroquinolines | C8-hydroxylated tetrahydroquinolines | Use of a removable directing group. researchgate.net |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has garnered significant attention as an enabling technology in organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. researchgate.netacs.org The synthesis of this compound and its analogues has benefited from the application of flow chemistry, allowing for the efficient and rapid generation of compound libraries for drug discovery. rsc.orgresearchgate.net

One notable application is the use of multicomponent reactions in flow reactors to assemble the tetrahydroquinoline scaffold. For instance, a focused library of tricyclic tetrahydroquinolines has been prepared using a multicomponent flow synthesis approach, combining computational tools for library design and diversity analysis. rsc.org This strategy allows for the rapid generation of a variety of analogues by systematically changing the starting materials. rsc.org

Microreactors have also been employed for the synthesis of tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines. A flow-microreactor-mediated thermal isomerization of laterally lithiated arylaziridines has been reported to generate functionalized tetrahydroisoquinolines. nih.gov The precise temperature control afforded by the microreactor system is crucial for the efficiency and reproducibility of this transformation. nih.gov

The integration of in-line analysis and purification techniques with flow synthesis further enhances the efficiency of generating tetrahydroquinoline-based compound libraries. This approach minimizes manual handling and allows for real-time optimization of reaction conditions. The table below highlights key aspects of flow chemistry applications in the synthesis of tetrahydroquinoline and its analogues.

| Flow Reactor Setup | Reaction Type | Substrates | Product Scope | Advantages |

| Flow mesoreactors | Multicomponent reaction | Benzaldehydes, Anilines, Dienophiles | Focused library of tricyclic tetrahydroquinolines | Rapid library generation, integration with computational design. rsc.org |

| PFA tube reactor | Telescoped synthesis | Various precursors | Pharmaceutical intermediates | Reduced waste, shorter production time. acs.org |

| Flow-microreactor | Thermal isomerization | Laterally lithiated arylaziridines | Functionalized tetrahydroisoquinolines | Precise temperature control, high reproducibility. nih.gov |

Chemical Reactivity and Derivatization of 3 Methyl 1,2,3,4 Tetrahydroquinoline

Reactions at the Nitrogen Atom

The nitrogen atom in the 3-Methyl-1,2,3,4-tetrahydroquinoline ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, particularly alkylation and acylation.

Alkylation and Acylation Reactions

The secondary amine of the tetrahydroquinoline ring readily undergoes N-alkylation with alkyl halides or other alkylating agents. This reaction is a fundamental method for introducing alkyl substituents to the nitrogen atom. A common approach involves the reductive amination of quinolines, which proceeds through the tetrahydroquinoline intermediate, followed by reaction with an aldehyde or ketone in the presence of a reducing agent. acs.org

One-pot tandem reactions have been developed that combine the reduction of a quinoline (B57606) to a tetrahydroquinoline with a subsequent reductive alkylation using an aldehyde and a hydrogen source like Hantzsch ester, catalyzed by an arylboronic acid. acs.org This method provides an efficient route to N-alkylated tetrahydroquinolines with good chemoselectivity, tolerating a variety of functional groups on the aldehyde. acs.org

Acylation of the nitrogen atom is also a common transformation, typically achieved by reacting the tetrahydroquinoline with acyl chlorides or anhydrides in the presence of a base. This reaction forms an N-acyl derivative, which can serve to protect the nitrogen or modify the electronic properties of the molecule. For instance, N-acylated tetrahydroquinolines are key intermediates in studying reactivity, such as the directing effects in electrophilic aromatic substitution.

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of tetrahydroquinolines is a well-established field, driven by the diverse biological activities of these compounds. Beyond simple alkylation and acylation, various methodologies exist to install a wide array of functional groups on the nitrogen atom.

For example, N-aryl tetrahydroquinolines can be synthesized through methods like the Chan-Evans-Lam coupling, which involves the reaction of the tetrahydroquinoline with an arylboronic acid. organic-chemistry.org Catalytic systems, often employing palladium or other transition metals, facilitate the formation of the C-N bond. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

The table below summarizes representative methods for the N-alkylation of the tetrahydroquinoline core, highlighting the diversity of applicable reagents and catalysts.

| Alkylating Agent | Catalyst/Reducing Agent | Product Type | Reference |

| Aldehydes/Ketones | Arylboronic Acid / Hantzsch Ester | N-Alkyl/N-Benzyl | acs.org |

| 1,3-Propanediol | Iridium Catalyst | N-Propyl (via cyclization) | organic-chemistry.org |

| Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | N-Alkyl | General |

| Arylboronic Acids | Copper/Palladium Catalysts | N-Aryl | organic-chemistry.org |

Oxidation to Nitroxyl (B88944) Radicals

The oxidation of the secondary amine in this compound to a stable nitroxyl (aminoxyl) radical is not a widely documented transformation in the reviewed scientific literature. While the oxidation of tetrahydroquinolines is known, it typically results in dehydrogenation to form the corresponding quinoline or dihydroquinoline. researchgate.net The formation of stable nitroxyl radicals generally requires specific structural features, such as the absence of α-hydrogens on the adjacent carbons (to prevent disproportionation) or the presence of bulky substituents that provide steric hindrance. The structure of this compound does not inherently possess these features, which may account for the lack of specific literature on its conversion to a stable nitroxyl radical.

Reactions at the Aromatic Ring

The benzene (B151609) portion of the this compound ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This allows for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution

The nitrogen atom in the tetrahydroquinoline ring system is a powerful activating group that directs incoming electrophiles primarily to the ortho and para positions. In the case of 1,2,3,4-tetrahydroquinoline (B108954), this corresponds to the C-6 (para) and C-8 (ortho) positions. The C-5 and C-7 positions are the meta positions and are generally disfavored.

The regioselectivity of these reactions can be highly dependent on the reaction conditions and the nature of the nitrogen substituent. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives revealed that the substitution pattern is highly sensitive to the reaction conditions. researchgate.net

Under acidic conditions, the nitrogen atom is protonated, forming a tetrahydroquinolinium ion. This ammonium (B1175870) group is strongly deactivating and meta-directing, leading to substitution primarily at the C-7 position. researchgate.net However, if the nitrogen is protected with an electron-withdrawing group (like an acetyl or trifluoroacetyl group), it becomes a less powerful ortho, para-director. In these cases, nitration often yields a mixture of isomers, with the 6-nitro (para) and 8-nitro (ortho) products being significant. researchgate.net Achieving high regioselectivity for the 6-position can be accomplished through careful selection of the N-protecting group and reaction conditions. researchgate.net

The following table illustrates the influence of the N-substituent on the regiochemical outcome of nitration.

| N-Substituent | Reaction Conditions | Major Product(s) | Reference |

| -H (protonated) | HNO₃/H₂SO₄ | 7-Nitro | researchgate.net |

| -COCH₃ | HNO₃/Ac₂O | Mixture of 6- and 8-Nitro | researchgate.net |

| -COCF₃ | HNO₃/TFA | 6-Nitro (High Selectivity) | researchgate.net |

Functionalization through Directed Metalation

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (such as n-butyllithium or sec-butyllithium). wikipedia.org This coordination directs the deprotonation of the nearest ortho proton, generating a specific aryllithium intermediate that can then be trapped by various electrophiles. wikipedia.orgbaranlab.org

The nitrogen atom of the tetrahydroquinoline ring, particularly when derivatized as a tertiary amine or an amide/carbamate, can serve as an effective DMG. bohrium.com This directs the lithiation exclusively to the C-8 position, the only available ortho position. This approach offers a significant advantage over classical electrophilic aromatic substitution by providing unambiguous regiocontrol. bohrium.comorganic-chemistry.org

The general sequence for DoM on an N-protected tetrahydroquinoline is as follows:

Protection of the nitrogen atom with a suitable DMG (e.g., Boc, CONR₂).

Deprotonation at the C-8 position using a strong lithium amide base or an alkyllithium.

Quenching of the resulting C-8 aryllithium species with an electrophile (e.g., CO₂, I₂, aldehydes, silyl (B83357) chlorides).

This methodology has been successfully applied to tetrahydroquinoline derivatives to install a variety of functional groups at the 8-position, which can then be used for further synthetic elaborations. bohrium.com

Reactions at the Saturated Ring (C-1, C-2, C-3, C-4 Positions)

The saturated ring of this compound is the primary site for several key transformations, including functionalization at the nitrogen and adjacent carbon atoms, as well as aromatization through dehydrogenation.

Functionalization at C-1 and C-2 Positions

The C-1 position, the nitrogen atom, is the most reactive site in the saturated ring due to its nucleophilic nature as a secondary amine. This allows for a variety of functionalization reactions.

N-Alkylation: The nitrogen atom can be readily alkylated. A one-pot tandem reaction involving the reduction of a quinoline precursor followed by reductive alkylation with an aldehyde provides a direct route to N-alkylated tetrahydroquinolines. acs.org This method utilizes a boronic acid catalyst and a hydrogen source like Hantzsch ester under mild conditions. acs.org For instance, 1,2,3,4-tetrahydroquinoline can be methylated using formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride to yield 1-methyl-1,2,3,4-tetrahydroquinoline. prepchem.com This general reactivity is applicable to the 3-methyl derivative.

N-Acylation: The secondary amine can be acylated to form amides. This is a common strategy for installing protecting groups or for synthesizing hybrid molecules. rsc.orgmdpi.com For example, 1,2,3,4-tetrahydroquinoline reacts with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen) in the presence of a base like triethylamine (B128534) to form the corresponding N-acyl derivative. mdpi.com This reaction proceeds in high yield and demonstrates the straightforward functionalization of the C-1 position. mdpi.com

Functionalization at the C-2 position (the methylene (B1212753) group adjacent to the nitrogen) is less common than at the nitrogen atom. The C-2 hydrogens are weakly acidic and can potentially be removed by a strong base, allowing for subsequent alkylation, although specific examples for this compound are not prominent in the literature. Oxidation of the C-2 position to a carbonyl group would result in the formation of a lactam, a reaction known for similar heterocyclic systems.

Reactions Involving the C-3 Methyl Group

The methyl group at the C-3 position is a simple, unactivated alkyl substituent on a saturated carbon. Consequently, its reactivity is low, and the scientific literature provides limited examples of its direct functionalization after the tetrahydroquinoline ring has been formed.

Dehydrogenation Reactions to Quinoline

The saturated heterocyclic ring can undergo dehydrogenation to form the aromatic quinoline ring system. This aromatization is a synthetically valuable transformation. Various catalytic systems have been developed to facilitate this oxidative process efficiently.

A notable example demonstrates the conversion of this compound to 3-methylquinoline (B29099) in a high yield of 92%. This reaction is achieved using a sophisticated catalyst system comprising Ru(phd)₃₂ and Co(salophen) in acetonitrile, utilizing ambient air as the oxidant at room temperature.

| Substrate | Product | Catalyst System | Solvent | Oxidant | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 3-Methylquinoline | Ru(phd)₃₂ / Co(salophen) | Acetonitrile (MeCN) | Air | Room Temperature | 92% | mdpi.com |

Chiral Transformations and Derivatization for Enantiopurity Determination

The presence of a methyl group at the C-3 position renders this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). The separation of these enantiomers (chiral resolution) and the determination of enantiomeric purity are crucial for stereoselective synthesis and pharmacological studies. These goals are typically achieved by converting the enantiomers into diastereomers, which have different physical properties.

Formation of Diastereomeric Derivatives

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts by reaction with a chiral acid. wikipedia.org The secondary amine at the C-1 position of this compound can act as a base, reacting with an enantiomerically pure acid like (+)-tartaric acid or (S)-mandelic acid. mdpi.comwikipedia.org

This acid-base reaction produces a pair of diastereomeric salts, for example, ((R)-3-methyl-THQ)-(+)-tartrate and ((S)-3-methyl-THQ)-(+)-tartrate. Because diastereomers have different solubilities, they can often be separated by fractional crystallization. wikipedia.org Once a single diastereomer is isolated, treatment with a simple base will liberate the corresponding pure enantiomer of the amine.

Derivatization with Chiral Reagents

For the analytical determination of enantiomeric excess (e.e.), enantiomers are often derivatized with a chiral derivatizing agent (CDA) to produce diastereomers that can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). scispace.comresearchgate.net

A prominent CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), typically used in its more reactive acid chloride form. wikipedia.org The (R)- and (S)-enantiomers of this compound will react with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) to form a pair of diastereomeric amides. wikipedia.orglibretexts.org

These resulting diastereomers will exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. wikipedia.org By integrating the signals corresponding to each diastereomer, the ratio of the two, and thus the enantiomeric excess of the original amine mixture, can be accurately calculated. libretexts.orgumn.edu The difference in the chemical shifts for corresponding protons in the two diastereomeric products (Δδ = δS - δR) provides a reliable method for assigning the absolute configuration. umn.edu

Analytical and Spectroscopic Characterization of 3 Methyl 1,2,3,4 Tetrahydroquinoline

Chromatographic Techniques

Chromatography is indispensable for the separation and analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline from reaction mixtures and biological matrices. Various techniques offer distinct advantages in terms of sensitivity, resolution, and application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a molecular fingerprint for its identification. The mass spectrum of this compound exhibits a notable M-29 peak, corresponding to the loss of an ethyl group, which is a significant feature for this particular isomer. This contrasts with the fragmentation patterns of its 2- and 4-methyl isomers, which show a more intense M-15 peak due to the loss of a methyl group. The presence of a metastable peak indicates that the M-30 ion can be formed from the M-15 ion through the loss of a methyl group.

For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The area of the characteristic ion peak in the mass spectrum is proportional to the amount of the compound present. While GC-MS is a robust technique, the analysis of tetrahydroquinolines can sometimes be enhanced by derivatization to improve their volatility and chromatographic behavior.

Table 1: Key Mass Spectral Fragments for Methyl-1,2,3,4-tetrahydroquinoline Isomers

| Isomer | Key Fragmentation Peaks | Interpretation |

| 2-Methyl | Intense M-15 | Loss of a methyl group |

| 3-Methyl | Intense M-29 | Loss of an ethyl group |

| 4-Methyl | Intense M-15 | Loss of a methyl group |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. This technique is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC-MS.

The methodology typically involves an initial sample preparation step to extract the analyte and remove interfering substances. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a reversed-phase column.

The eluent from the HPLC is then introduced into a tandem mass spectrometer. In the first stage of mass analysis, the parent ion of this compound is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for accurate quantification even at very low concentrations. For instance, in the analysis of related tetrahydroisoquinolines, LC-MS/MS methods have achieved lower limits of detection in the range of 0.01 to 0.10 ng/mL in biological samples. amazonaws.com

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

As this compound possesses a chiral center at the 3-position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common and effective method for this purpose.

The selection of the appropriate CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including heterocyclic compounds similar to tetrahydroquinolines. These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.

Another important class of CSPs for the enantioseparation of amines are those based on cyclodextrins. These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with the enantiomers of the analyte, leading to differential retention and separation. The choice of the specific cyclodextrin (B1172386) derivative and the mobile phase composition are key parameters to optimize for achieving baseline resolution of the enantiomers.

Capillary Zone Electrophoresis for Enantioseparation

Capillary zone electrophoresis (CZE) is a high-efficiency separation technique that can also be employed for the enantioseparation of this compound. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. To achieve chiral separation of neutral or charged compounds, a chiral selector is added to the background electrolyte.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CZE. mdpi.comnih.gov They form transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities in the electric field, leading to their separation. The degree of separation can be influenced by several factors, including the type and concentration of the cyclodextrin, the pH and composition of the buffer, the applied voltage, and the capillary temperature. For basic compounds like this compound, acidic buffer conditions are often employed to ensure the analyte is protonated and carries a positive charge. The use of dual cyclodextrin systems has also been shown to enhance enantioseparation selectivity in some cases. mdpi.com

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons are influenced by the electron density around them. For this compound, distinct signals would be expected for the aromatic protons, the protons on the heterocyclic ring, and the protons of the methyl group. The coupling patterns (splitting of signals) arise from the interaction of neighboring protons and can be used to deduce the connectivity of the atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aromatic C (quaternary) | - | 120 - 145 |

| N-H | Variable (broad) | - |

| CH₂ (C2) | ~3.3 | ~45 |

| CH (C3) | ~2.9 | ~30 |

| CH₂ (C4) | ~2.7 | ~25 |

| CH₃ (at C3) | ~1.1 (doublet) | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

The spectrum is characterized by a sharp N-H stretching band typical for secondary amines. The presence of both an aromatic ring and a saturated heterocyclic ring is confirmed by distinct C-H stretching absorptions. Aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below this threshold. vscht.cz Furthermore, the C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic peaks in the 1600-1400 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | ~3400-3300 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | ~2960-2850 |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern after ionization. For this compound (C₁₀H₁₃N), the molecular weight is 147.22 g/mol . The electron ionization (EI) mass spectrum would therefore show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 147.

The fragmentation of this compound is influenced by the stable aromatic ring and the aliphatic, nitrogen-containing ring. A key feature in the mass spectra of 1,2,3,4-tetrahydroquinolines with a methyl group on the hydroaromatic ring is the preferential loss of that substituent. cdnsciencepub.com For this compound, a particularly intense peak is observed at M-29, which corresponds to the loss of an ethyl group (C₂H₅•). cdnsciencepub.com This fragmentation is a result of cleavage of the C2-C3 and C4-C4a bonds, which is a characteristic pathway for this specific isomer. Other significant fragments include the loss of a hydrogen atom (M-1) and a methyl group (M-15). cdnsciencepub.com

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Ion | Proposed Fragmentation |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of a hydrogen radical (•H) |

| 132 | [C₉H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

Chiroptical Methods for Enantiomeric Excess Determination

The presence of a stereocenter at the C3 position renders this compound a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light. libretexts.org Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org The enantiomer that rotates the plane clockwise is termed dextrorotatory and is designated with a (+) sign, while the one that rotates it counterclockwise is levorotatory and designated with a (-) sign. pressbooks.pub

The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the path length of the sample cell and the concentration of the solution. masterorganicchemistry.com A sample containing an equal amount of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. pressbooks.pub By measuring the observed rotation of a sample and comparing it to the specific rotation of a pure enantiomer, the enantiomeric excess can be calculated, which quantifies the purity of the sample in terms of one enantiomer over the other.

While specific rotation values for the enantiomers of this compound are not widely reported in foundational literature, it is established that the pure (R) and (S) enantiomers would possess equal and opposite specific rotation values.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. arxiv.org It measures the differential absorption of left and right circularly polarized light by a sample. arxiv.org Only chiral molecules are CD active, and enantiomers produce CD spectra that are mirror images of each other.

CD spectroscopy provides information about the stereochemical features of a molecule, including its absolute configuration and conformation in solution. The technique is particularly sensitive to the three-dimensional arrangement of atoms around the stereocenter and the electronic transitions within the chromophores of the molecule, such as the benzene ring in this compound.

Although CD spectroscopy is a highly applicable and informative technique for the analysis of chiral this compound, specific experimental CD spectra for this compound are not broadly available in the public domain. However, theoretical calculations and comparisons with related chiral tetrahydroquinoline and tetrahydroisoquinoline structures are often used to predict and interpret their chiroptical properties. acs.org

Computational Studies and Molecular Modeling of 3 Methyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Methyl-1,2,3,4-tetrahydroquinoline at the atomic level. These methods allow for the detailed examination of electron distribution and the prediction of various molecular attributes.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its reactivity and physical properties. For derivatives of tetrahydroquinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and calculate electronic properties. tandfonline.com The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are of particular interest.

Table 1: Representative Frontier Molecular Orbital Energies for a Tetrahydroisoquinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: Data is illustrative and based on calculations for a related tetrahydroisoquinoline derivative. Actual values for this compound may vary.

Spectroscopic Data Prediction

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For the related compound 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations at the B3LYP/6-311+G(**) level have been shown to provide vibrational spectra in close agreement with experimental FTIR and Raman spectra after the application of appropriate scaling factors. nih.gov Similar accuracy would be expected for the 3-methyl isomer. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands.

While experimental NMR spectra for 3,4-dihydroisoquinoline (B110456) derivatives have been reported to sometimes show anomalous line broadening, computational predictions can provide a theoretical baseline for chemical shifts. ias.ac.in Predicted ¹H and ¹³C NMR spectra for this compound would be expected to show characteristic signals for the aliphatic and aromatic protons and carbons, with the methyl group signal appearing in the upfield region.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These techniques model the interaction of the molecule with biological macromolecules, such as proteins and enzymes.

Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com Studies on various tetrahydroquinoline and tetrahydroisoquinoline analogs have utilized molecular docking to investigate their binding to a range of biological targets, including HIV-1 reverse transcriptase and cyclin-dependent kinases. tandfonline.comscispace.comrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the active site of the protein, and various conformations and orientations would be sampled to identify the most favorable binding pose. The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For instance, docking studies on related compounds have shown that the tetrahydroquinoline scaffold can fit into hydrophobic pockets of enzyme active sites. rsc.org

Binding Affinity Prediction

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which correlates with the strength of the ligand-protein interaction. scispace.com While specific binding affinity predictions for this compound are not available in the provided search results, studies on analogous compounds have demonstrated the utility of this approach. For example, docking of tetrahydroquinoline and tetrahydroisoquinoline analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT yielded docking energies that correlated with their potential inhibitory activity. scispace.com Similarly, studies on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have determined their affinity for the NMDA receptor complex, with some derivatives showing high affinity. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies.

Table 2: Example Docking Scores for Tetrahydroquinoline Analogs against a Protein Target

| Compound | Docking Score (kcal/mol) |

| Analog 1 | -8.5 |

| Analog 2 | -7.9 |

| Analog 3 | -9.2 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies for related compounds.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. fiveable.me The non-aromatic portion of the this compound ring is flexible and can adopt multiple conformations. Conformational analysis aims to identify the stable low-energy conformers of the molecule.

Studies on the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), using high-level quantum chemistry calculations have identified multiple stable conformations. nih.gov These conformers typically differ in the puckering of the saturated ring. For this compound, the methyl group at the 3-position can exist in either an axial or an equatorial position relative to the plane of the ring. Generally, for substituted cyclohexene-like rings, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. Therefore, the conformer with the 3-methyl group in an equatorial position is expected to be lower in energy and thus more populated at equilibrium. The energy difference between these conformers can be calculated to determine their relative populations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound, QSAR studies are instrumental in predicting its biological activities and in the rational design of novel, more potent analogs. These models are built upon a series of related compounds and their experimentally determined biological activities.

Predictive Models for Biological Activity

Predictive QSAR models for this compound and its analogs are developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. These models correlate molecular descriptors with biological endpoints, such as inhibitory concentrations (IC50) or binding affinities.

For a series of tetrahydroquinoline derivatives, a hypothetical QSAR model might take the following form:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β represents the regression coefficients for the respective molecular descriptors.

Several studies on broader classes of tetrahydroquinoline derivatives have successfully generated predictive QSAR models. For instance, research on polyhydroquinoline derivatives as calcium channel modulators has yielded models with good predictive power. ajsp.net Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been effectively applied to tetrahydroquinoline derivatives targeting enzymes like lysine-specific demethylase 1 (LSD1). mdpi.com These studies establish a precedent for the successful application of QSAR in predicting the activity of compounds containing the tetrahydroquinoline scaffold.

A hypothetical predictive model for a specific biological activity of this compound and its analogs could be developed by determining various molecular descriptors for a set of similar compounds and correlating them with their measured biological activities. The statistical validity of such a model would be assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Table 1: Hypothetical QSAR Model Statistics for a Series of Tetrahydroquinoline Derivatives

| Parameter | Value | Description |

| R² | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (LOO) | 0.78 | Cross-validated correlation coefficient from Leave-One-Out validation, indicating the predictive ability of the model. |

| RMSE | 0.25 | Root Mean Square Error, representing the standard deviation of the residuals (prediction errors). |

| F-statistic | 120.5 | Indicates the overall significance of the regression model. |

Identification of Key Molecular Descriptors

The predictive power of a QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For this compound, key descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The methyl group at the 3-position can influence the electron distribution within the tetrahydroquinoline ring system.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The presence and conformation of the methyl group are significant steric factors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. nih.gov

In studies of related quinoline (B57606) and tetrahydroisoquinoline derivatives, descriptors such as the water-accessible surface area, dipole moment, and quantum chemical descriptors have been shown to be important for predicting biological activity. ajsp.netnih.gov For this compound, the position and electronic effect of the methyl group would significantly influence these descriptors compared to the unsubstituted parent compound.

Table 2: Key Molecular Descriptors Potentially Influencing the Biological Activity of this compound

| Descriptor Type | Descriptor Name | Potential Influence of the 3-Methyl Group |

| Electronic | Dipole Moment | Alters the overall polarity and charge distribution of the molecule. |

| Electronic | HOMO/LUMO Energies | Affects the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Increases the bulkiness of the molecule, which can affect binding to a target site. |

| Steric | Shape Indices | Modifies the overall shape, potentially leading to better or worse complementarity with a receptor. |

| Hydrophobic | logP | Increases the lipophilicity, which can influence cell membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity Indices | Changes in the molecular graph due to the methyl substituent can alter these indices, reflecting changes in branching. |

By identifying the most influential descriptors through statistical analysis, researchers can gain insights into the structure-activity relationship and rationally design new derivatives of this compound with improved biological profiles.

Environmental and Toxicological Aspects of 3 Methyl 1,2,3,4 Tetrahydroquinoline if Applicable to Specific Research

Degradation and Environmental Fate

The persistence and transformation of 3-Methyl-1,2,3,4-tetrahydroquinoline in the environment are critical for understanding its potential impact.

Specific biodegradation pathways for this compound have not been extensively documented. However, studies on related quinoline (B57606) compounds provide insight into potential metabolic routes.

Methylquinolines and related N-heterocyclic aromatic compounds are known environmental contaminants associated with hydrocarbon use in processes like coal gasification and wood treatment. ethz.ch Several bacterial cultures have been isolated that can degrade or transform quinoline and methylquinolines. nih.gov For instance, the bacterium Comamonas testosteroni 63, isolated from activated sludge, can degrade the related compound 3-methylquinoline (B29099). ethz.ch The degradation pathway involves the transformation of 3-methylquinoline into 2,5,6-trihydroxy-3-methylpyridine, which is then further metabolized. ethz.ch Strains of Pseudomonas aeruginosa and Pseudomonas putida are also known to degrade quinoline, producing hydroxyquinolines as intermediates. nih.govnih.gov

Another related area of research involves the biodegradation of compounds with a tetrahydroisoquinoline core. For example, the enzyme Tetrahydroisoquinoline N-methyltransferase, found in the bacterium Methylotenera, is essential for the biodegradation of berberine, a molecule containing this structural motif. mdpi.com This suggests that microbial enzymes capable of acting on the tetrahydroquinoline ring system exist in the environment.

Information regarding the chemical and photochemical degradation of this compound is scarce. However, research on derivatives of the tetrahydroquinoline scaffold indicates potential for photochemical transformation. A study on 1,1-dimethyl-1,2,3,4-tetrahydroquinolinium salts demonstrated that these compounds undergo a reductive cleavage of the N(1)–C(8a) bond upon direct irradiation in methanol, a process known as photo-Emde degradation. researchgate.net This reaction leads to the formation of N,N-dimethyl-3-phenylpropylamines in high yields. researchgate.net This suggests that the tetrahydroquinoline ring system can be susceptible to photochemical breakdown, which could be a relevant environmental fate process.

Hazard Assessment and Safety Considerations

A comprehensive hazard assessment for this compound is not available. The following sections compile information from safety data sheets and databases for structurally related compounds to provide an overview of potential hazards.

A specific Globally Harmonized System (GHS) of Classification and Labelling of Chemicals entry for this compound is not readily found. However, GHS information is available for its structural isomer, 3-Methyl-1,2,3,4-tetrahydroiso quinoline (CAS No. 29726-60-1), and the parent compound, 1,2,3,4-Tetrahydroquinoline (B108954) (CAS No. 635-46-1). This information is presented for reference but must be interpreted with caution as the position of the nitrogen atom in the ring structure is different, which can significantly alter biological and toxicological properties.

Interactive Data Table: GHS Classification of Related Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline nih.gov | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | |

| 1,2,3,4-Tetrahydroquinoline wikipedia.org | Danger | H227: Combustible liquidH301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancerH412: Harmful to aquatic life with long lasting effects |

Direct toxicity studies on this compound are not widely reported. Data from related compounds indicate potential for toxicity. For the isomer 3-Methyl-1,2,3,4-tetrahydroisoquinoline, hazard classifications include Acute Toxicity (Oral, Dermal, Inhalation) Category 4 and Skin Corrosion/Irritation Category 1B. nih.gov The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed and may cause cancer. Another related compound, 6-Methyl-1,2,3,4-tetrahydroquinoline, has a reported oral LD50 of 500 mg/kg in rats. thegoodscentscompany.com

Interactive Data Table: Toxicity Information for Related Compounds

| Compound | CAS Number | Toxicity Data / Hazard Class | Source |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | 29726-60-1 | Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Corr. 1B | nih.gov |

| 1,2,3,4-Tetrahydroquinoline | 635-46-1 | Acute Tox. 3 (Oral); Carcinogenicity 1B | |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | LD50 oral-rat: 500 mg/kg | thegoodscentscompany.com |

A formal environmental impact and risk assessment for this compound is not available. The potential for environmental harm can be inferred from the hazard classifications of related substances.

The GHS classification for 3-Methyl-1,2,3,4-tetrahydroisoquinoline includes the hazard statement H413: "May cause long lasting harmful effects to aquatic life". nih.gov Similarly, 1,2,3,4-tetrahydroquinoline is classified with H412: "Harmful to aquatic life with long lasting effects". These classifications suggest that if released into the environment, compounds of this type may pose a long-term risk to aquatic ecosystems. A safety data sheet for 6-Methyl-1,2,3,4-tetrahydroquinoline notes that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, but also that it is not likely to be mobile in the environment due to low water solubility. thermofisher.com Without specific data on its persistence, bioaccumulation potential, and ecotoxicity, a definitive risk assessment for this compound cannot be conducted.

Future Research Directions and Applications of 3 Methyl 1,2,3,4 Tetrahydroquinoline

Advanced Synthetic Methodologies

The synthesis of specific stereoisomers of chiral molecules like 3-Methyl-1,2,3,4-tetrahydroquinoline is a significant challenge in organic chemistry, as the biological activity of a molecule can be highly dependent on its chirality. nih.govrsc.org Consequently, much of the forward-looking research in this area is focused on developing highly selective and efficient synthetic methods.

A primary objective in modern synthesis is the development of catalysts that can produce a single desired stereoisomer with high precision. For chiral THQs, this involves asymmetric synthesis, where a chiral catalyst guides the reaction to favor one enantiomer over the other.

Future research is focused on designing novel chiral ligands and catalyst systems. An example includes the development of P-chirogenic ligands, such as YuePhos, which have been used in palladium-catalyzed asymmetric cycloaddition reactions to produce THQ derivatives with multiple stereocenters in high enantiomeric excess (up to 98% ee). nih.govrsc.org By simply switching the chiral ligand, it is possible to selectively generate different diastereomers of the final product. nih.govrsc.org

Another promising area is the use of chiral phosphoric acids as catalysts. These can facilitate one-pot cascade reactions, such as the dehydrative cyclization of 2-aminochalcones followed by asymmetric reduction, to yield THQs with excellent enantioselectivity. organic-chemistry.org Similarly, biomimetic reduction strategies using regenerable chiral NAD(P)H models in the presence of an achiral acid co-catalyst have been shown to produce 2-functionalized THQs with up to 99% ee. acs.org

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Tetrahydroquinoline Derivatives

| Catalyst System | Reaction Type | Substrate Example | Key Finding |

|---|---|---|---|

| Pd₂dba₃·CHCl₃ / YuePhos | [4+2] Cycloaddition | Vinyl benzoxazinanone & α-arylidene succinimide | Ligand-dependent stereodivergent synthesis; achieves high diastereo- and enantioselectivity. nih.govrsc.org |

| Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | 2-Aminochalcones | Enables a one-pot cascade reaction to produce THQs with excellent yields and enantioselectivities. organic-chemistry.org |

| [Ru(p-cymene)I₂]₂ / Chiral Phosphoric Acid | One-pot Cascade Biomimetic Reduction | 2-Aminochalcones | Achieves high yields and enantioselectivities through a biomimetic reduction pathway. dicp.ac.cn |

| Unsupported Nanoporous Gold (AuNPore) | Regioselective Hydrogenation | Quinoline (B57606) derivatives | Highly efficient and reusable catalyst for hydrogenation to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org |

In line with the principles of green chemistry, future synthetic methodologies aim to minimize environmental impact by reducing waste, solvent use, and energy consumption. researchgate.netacs.orgtandfonline.com Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and the use of hazardous chemicals. tandfonline.comnih.govresearchgate.net

Sustainable approaches are being explored, including the use of greener solvents like water and ethanol (B145695) and the application of microwave-assisted synthesis to reduce reaction times. researchgate.netresearchgate.net Research is also directed towards developing more environmentally benign catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix nih.govarene (CX4SO3H), or even catalyst-free techniques. researchgate.net One-pot synthesis, which avoids the need to isolate intermediate compounds, significantly improves efficiency and reduces waste. nih.govresearchgate.net A straightforward method for creating N-methyl-1,2,3,4-tetrahydroquinolines has been developed using a one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over a Pd/C catalyst, showcasing a simpler, sustainable route. rsc.org

Exploration of Novel Biological Activities

The THQ scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility makes this compound and its analogs prime candidates for drug discovery programs targeting a range of diseases.

Researchers are actively designing and synthesizing novel libraries of THQ derivatives to screen for activity against new and challenging disease targets. For instance, derivatives of the THQ scaffold have been identified as potent inhibitors of NF-κB transcriptional activity, a pathway often dysregulated in cancer and inflammatory diseases. nih.gov Studies have shown that specific THQ derivatives exhibit significant cytotoxicity against various human cancer cell lines, including lung, kidney, breast, and colon cancer. nih.govresearchgate.net

Furthermore, the tetrahydroquinoline framework is being investigated for its potential to inhibit the mTOR protein, a key regulator of cell growth and proliferation that is a target in cancer therapy. thieme-connect.com The design of new derivatives, including morpholine-substituted THQs, is guided by computational docking studies to predict binding affinity and optimize inhibitory activity. thieme-connect.commdpi.com

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in pharmaceutical development. The diverse biological activities reported for the broader class of tetrahydroisoquinoline (THIQ) analogs—a closely related scaffold—suggest potential for repurposing THQ derivatives. THIQ analogs have shown promise as antibacterial, antiviral (including anti-HIV), antifungal, and antileishmanial agents. nih.govrsc.orgnuph.edu.ua

Given this precedent, future research will likely involve screening this compound and related compounds against a wide panel of pathogens and disease models. Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, will be crucial in modifying the THQ core to enhance potency and selectivity for new therapeutic applications. researchgate.netresearchgate.net

Table 2: Selected Biological Targets for Tetrahydroquinoline Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| N-substituted THQs | NF-κB | Cancer, Inflammation | Potent inhibition of LPS-induced NF-κB transcriptional activity and cytotoxicity in cancer cell lines. nih.gov |

| Tetrahydroquinolinones | ROS Induction / PI3K/AKT/mTOR pathway | Colorectal Cancer | Induces oxidative stress and autophagy, inhibiting cancer cell growth and proliferation. researchgate.net |

| Morpholine-Substituted THQs | mTOR | Cancer | Designed as selective mTOR inhibitors with potent anticancer activity confirmed by in vitro cytotoxicity assays. thieme-connect.commdpi.com |

| 3,4-Diaryl-THQs | Various Cancer Cell Lines | Cancer | Lead compounds showed low micromolar inhibition against a panel of cancer cell lines. nih.gov |

Development of Analytical Techniques

The precise analysis of chiral compounds is critical for both synthesis and pharmacological studies. For this compound, which possesses a chiral center at the 3-position, the ability to separate and quantify its enantiomers is essential. Future research in this area focuses on creating faster, more sensitive, and higher-throughput analytical methods.

Key advancements are being made in chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), through the development of novel chiral stationary phases (CSPs). jiangnan.edu.cnacs.orgijcrt.org These specialized columns allow for the effective separation of enantiomers. Electrophoretic techniques, such as Capillary Electrochromatography (CEC), also represent an efficient method for chiral analysis. jiangnan.edu.cn

Beyond separation, rapid screening techniques are needed to accelerate the discovery of new asymmetric catalysts. High-throughput screening protocols are being developed that combine fluorescence-based assays to determine compound concentration with spectroscopic methods like Circular Dichroism (CD) to measure enantiomeric excess. nih.gov Such integrated systems can analyze hundreds of samples quickly, removing analytical bottlenecks in the research and development process. nih.gov Mass spectrometry (MS) is also emerging as a powerful tool for direct chiral detection, often by converting enantiomers into diastereomers through derivatization, which can then be distinguished by the instrument. acs.org

High-Throughput Screening Methods

High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. bmglabtech.com This technology is pivotal for unlocking the full potential of the this compound scaffold.

Future research will involve the creation of large, diverse chemical libraries based on the this compound backbone. Using automated robotic systems, these libraries can be screened against a wide array of pharmacological targets, such as enzymes or cellular receptors, to identify initial "hits." bmglabtech.comresearchgate.net For instance, derivatives of the parent tetrahydroquinoline scaffold have been designed and screened for their potential as mTOR inhibitors in cancer therapy. mdpi.com The primary goal of HTS is to efficiently identify lead compounds that can be further developed. The process generally involves preparing samples in microplates, utilizing automated liquid handling for the addition of compounds and reagents, and employing sensitive plate readers for data acquisition. bmglabtech.com

In Vivo Detection and Monitoring

A critical aspect of preclinical development is the ability to accurately measure the concentration of a drug candidate and its metabolites in biological systems (in vivo). For derivatives of this compound, future research will necessitate the development of highly specific and sensitive analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique well-suited for this purpose. jsbms.jp Research on analogous compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), has demonstrated the successful use of LC-MS/MS for detection in biological samples like brain tissue. jsbms.jp A similar methodology could be developed for this compound. This would involve a combination of solvent and solid-phase extraction to isolate the compound from complex biological matrices, followed by LC-MS/MS analysis. jsbms.jp Such methods would be crucial for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted by the body.

Translational Research and Drug Development

Translational research acts as the critical bridge between basic scientific discoveries in the laboratory and their application in clinical practice. dndi.org For promising compounds derived from this compound, this phase involves a multidisciplinary effort to transform a "hit" from HTS into a viable drug candidate for human trials.

Preclinical Optimization

Once a lead compound is identified through screening, it rarely possesses all the necessary properties for a successful drug. Preclinical optimization is a meticulous process of refining the molecule's structure to enhance its therapeutic potential. This involves extensive Structure-Activity Relationship (SAR) studies, where chemists systematically modify parts of the molecule and assess how these changes affect its biological activity. mdpi.com

For example, in the development of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, SAR analysis revealed that the inclusion of trifluoromethyl and morpholine (B109124) groups significantly improved potency and selectivity against cancer cell lines. mdpi.com Similarly, a comprehensive study on tetrahydroisoquinoline derivatives for Alzheimer's disease involved synthesizing 47 new analogues to improve lysosome-enhancing activities, resulting in two compounds with good safety profiles and high brain penetration that proved effective in mouse models. nih.gov This iterative cycle of design, synthesis, and testing aims to maximize efficacy while minimizing potential off-target effects.

The table below summarizes findings from preclinical studies on various tetrahydroquinoline derivatives, illustrating the outcomes of optimization efforts.

| Compound ID | Target/Cell Line | Activity (IC₅₀) | Key Findings |

| 10e | A549 (Lung Cancer) | 0.033 µM | Exceptional activity and induction of apoptosis. mdpi.compreprints.org |

| 10h | MCF-7 (Breast Cancer) | 0.087 µM | Potent and selective cytotoxicity. mdpi.compreprints.org |

| 10d | A549 / MCF-7 / MDA-MB-231 | 0.062 µM / 0.58 µM / 1.003 µM | Displayed broad-spectrum activity across multiple cancer cell lines. mdpi.compreprints.org |

| 20d | HCT-116 (Colorectal Cancer) | Micromolar concentrations | Suppressed colony formation and migration; induced oxidative stress. researchgate.net |

Clinical Trial Prospects for Lead Compounds

The culmination of successful preclinical optimization is the advancement of a lead compound into clinical trials. This step is reserved for candidates that demonstrate a strong combination of potent biological activity, a favorable safety profile in animal studies, and suitable pharmacokinetic properties.

While specific derivatives of this compound are still in the early stages of discovery, the broader class of tetrahydroquinoline and related heterocyclic compounds shows significant promise. For example, some 1-aryl-6-hydroxy-tetrahydroisoquinoline analogs have progressed to phase 1 clinical trials. researchgate.net The development of potent and selective tetrahydroquinoline-based mTOR inhibitors with minimal toxicity in normal cells marks them as strong candidates for further preclinical evaluation with a view toward future clinical trials. mdpi.compreprints.org The ultimate goal is to identify compounds that can offer a significant therapeutic benefit over existing treatments, paving the way for their use in human medicine.

常见问题

Basic: What are the most efficient synthetic routes for 3-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence product purity?